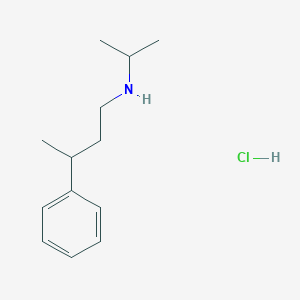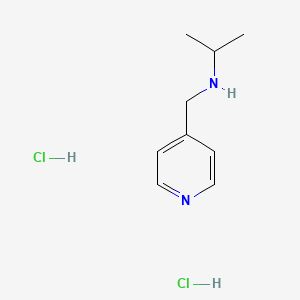![molecular formula C11H18ClNO2 B6344013 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240567-85-4](/img/structure/B6344013.png)
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular structure of similar compounds like “Phenol, 2-methoxy-4-(methoxymethyl)-” and “Phenol, 2-methoxy-4-propyl-” have been reported . The molecular weight of “Phenol, 2-methoxy-4-(methoxymethyl)-” is 168.1898 , and that of “Phenol, 2-methoxy-4-propyl-” is 166.2170 .Scientific Research Applications
Pharmacological Profile and Mechanisms
Tapentadol hydrochloride, a centrally acting oral analgesic, has been studied extensively for its dual mechanism of action, which includes mu-opioid receptor agonism and norepinephrine reuptake inhibition. This unique pharmacological profile makes it a subject of interest in understanding pain management strategies and the development of new analgesics with reduced side effects. The efficacy of tapentadol has been demonstrated in various models of acute and chronic pain, highlighting its potential in treating moderate to severe pain conditions (Wade & Spruill, 2009).
Environmental Impact and Treatment
Research on the environmental impact and treatment of waste containing 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride and related compounds focuses on their presence in wastewater from the pharmaceutical industry. Studies have explored treatment options for wastewater containing such compounds, highlighting the challenges and potential solutions for mitigating their environmental impact. Advanced treatment methods, including biological treatment and advanced oxidation processes, have been evaluated for their effectiveness in removing these compounds from wastewater, contributing to safer environmental practices and compliance with regulatory standards (Goodwin et al., 2018).
Chemosensors Development
The chemical structure of 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride has been utilized in the development of chemosensors. Research in this area focuses on creating sensitive and selective sensors for various applications, including environmental monitoring, biomedical diagnostics, and industrial process control. The design and synthesis of these chemosensors leverage the unique properties of 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride, contributing to advancements in analytical chemistry and sensor technology (Roy, 2021).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUUZOJCZIZAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)

amine hydrochloride](/img/structure/B6343990.png)

![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
amine hydrochloride](/img/structure/B6344021.png)
